

Spectroscopic data of Furfurylamine (NMR, IR, Mass Spec).

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Compound of Interest		
Compound Name:	Furfurylamine	
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An In-depth Technical Guide to the Spectroscopic Analysis of Furfurylamine

This technical guide provides a comprehensive overview of the spectroscopic data for **furfurylamine** (C₅H₇NO), a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Molecular Structure

Furfurylamine, also known as (furan-2-yl)methanamine, consists of a furan ring attached to an aminomethyl group.[1][2] Its structure is fundamental to interpreting its spectroscopic signatures.

Chemical Structure:

Molecular Formula: C₅H¬NO[3][4][5]

Molecular Weight: 97.12 g/mol [1][3][4]

IUPAC Name: (Furan-2-yl)methanamine[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **furfurylamine**, both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of its atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **furfurylamine** displays characteristic signals for the protons on the furan ring and the aminomethyl group.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
-CH ₂ - (Methylene)	~3.7 - 3.8	Singlet	N/A
H-5 (Furan)	~7.3 - 7.4	Multiplet	
H-3 (Furan)	~6.2 - 6.3	Multiplet	_
H-4 (Furan)	~6.1 - 6.2	Multiplet	-
-NH ₂ (Amine)	~1.5 - 1.6	Singlet (broad)	N/A

Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS) at 0 ppm. The exact shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, corresponding to the five carbon atoms in **furfurylamine**.

Carbon Assignment	Chemical Shift (δ) ppm
C-2 (Furan, C-CN)	~154 - 155
C-5 (Furan)	~141 - 142
C-3 (Furan)	~110 - 111
C-4 (Furan)	~106 - 107
-CH ₂ - (Methylene)	~38 - 39



Note: Data is referenced to a deuterated solvent signal (e.g., CDCl₃ at 77.0 ppm).[6]

Experimental Protocol for NMR Spectroscopy

The following outlines a standard procedure for acquiring high-quality NMR spectra of **furfurylamine**.

- Sample Preparation: Dissolve approximately 10-20 mg of **furfurylamine** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[7][8] Ensure the sample is free of any solid particles by filtering it through a pipette with a small glass wool plug if necessary.[7]
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.[9][10]
 - Shim the magnetic field to achieve maximum homogeneity and resolution.[9][10]
 - Tune and match the probe for the appropriate nucleus (1H or 13C).[11]
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[12]
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[9]
 - Typical parameters on a 100 MHz spectrometer include a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[13][14]
- Data Processing:



- Apply Fourier transformation to the acquired Free Induction Decay (FID).[9]
- Phase the spectrum and perform baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard like TMS.
 [8][9]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **furfurylamine** shows characteristic absorption bands for N-H stretching of the amine, C-H stretching of the furan ring, and C-O stretching of the ether within the ring.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 3500 (two bands)	N-H Stretch	Primary Amine (-NH ₂)
~3100	C-H Stretch	Aromatic (Furan)
~2850 - 2960	C-H Stretch	Aliphatic (-CH ₂ -)
~1600	N-H Bend	Primary Amine (-NH ₂)
~1500, ~1450	C=C Stretch	Aromatic (Furan)
~1010 - 1150	C-O-C Stretch	Ether (Furan)

Note: Spectra are often acquired "neat," meaning the pure liquid is analyzed without a solvent. [1]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

As a liquid at room temperature, **furfurylamine** is readily analyzed as a thin film.[1][15]

 Sample Preparation: Place one drop of pure furfurylamine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[15][16]



- Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them.[15][16] Ensure the liquid spreads evenly.
- Data Acquisition:
 - Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty instrument to subtract any atmospheric interference (H₂O, CO₂).
 - Acquire the sample spectrum over the range of 4000-600 cm⁻¹.[17]
- Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent like acetone, and return them to a desiccator to prevent moisture damage.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **furfurylamine** shows a prominent molecular ion peak and a characteristic base peak from the stable furfuryl cation.

m/z Value	Assignment	Relative Intensity
97	[M]+ (Molecular Ion)	High
81	[M - NH ₂]+	Base Peak
53	[C ₄ H ₅] ⁺	Moderate
39	[C ₃ H ₃]+	Moderate

Note: The fragmentation pattern is a key identifier for the furfuryl moiety.



Experimental Protocol for Mass Spectrometry (Electron Ionization)

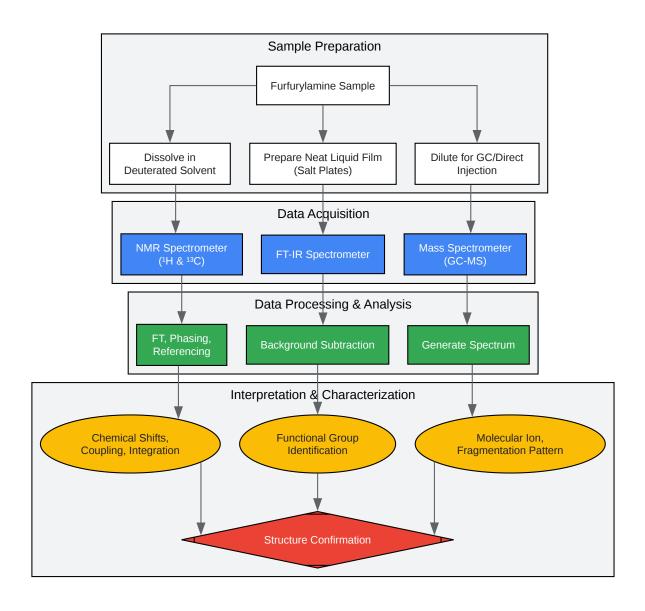
The following is a general procedure for obtaining an EI mass spectrum.

- Sample Introduction: Introduce a small, volatile sample of **furfurylamine** into the ion source of the mass spectrometer. This can be done via direct injection or, more commonly, through the output of a Gas Chromatograph (GC-MS).[18][19]
- Ionization: In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).[20] This ejects an electron from the molecule, forming a positively charged molecular ion ([M]+).[20]
- Fragmentation: The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic ions and neutral radicals.[18][20]
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[18][20]
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[20]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **furfurylamine**.





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Caption: Workflow for the spectroscopic analysis of furfurylamine.



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